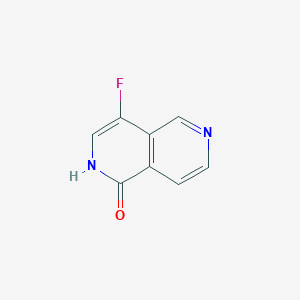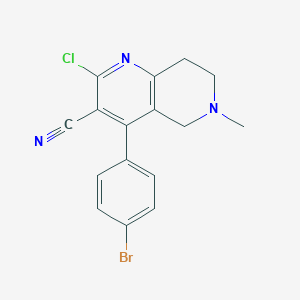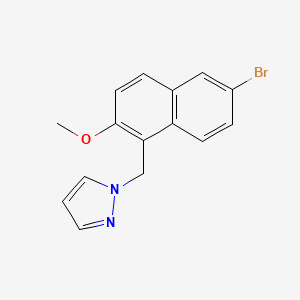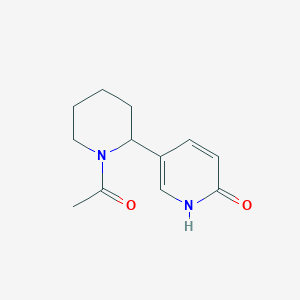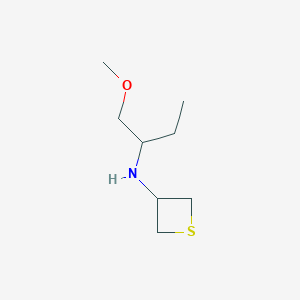
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzene ring substituted with a chlorobenzyl group, an ethoxy group, and a methoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate typically involves the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoic acid.
Reduction: Formation of 4-((4-chlorobenzyl)oxy)-3-ethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes.
類似化合物との比較
Similar Compounds
- Methyl 4-((4-chlorobenzyl)oxy)-3-methylbenzoate
- Methyl 4-((4-chlorobenzyl)oxy)-3-methoxybenzoate
- Methyl 4-((4-chlorobenzyl)oxy)-3-hydroxybenzoate
Uniqueness
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
特性
分子式 |
C17H17ClO4 |
|---|---|
分子量 |
320.8 g/mol |
IUPAC名 |
methyl 4-[(4-chlorophenyl)methoxy]-3-ethoxybenzoate |
InChI |
InChI=1S/C17H17ClO4/c1-3-21-16-10-13(17(19)20-2)6-9-15(16)22-11-12-4-7-14(18)8-5-12/h4-10H,3,11H2,1-2H3 |
InChIキー |
ZELHFLCBRCZXNT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



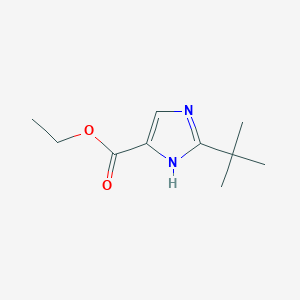

![5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13016206.png)
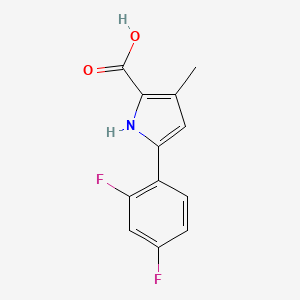
![Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13016213.png)

